n-Tetradecylformamide
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Overview
Description
n-Tetradecylformamide: is an organic compound with the molecular formula C15H31NO . It is a formamide derivative where the formyl group is bonded to a tetradecyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Tetradecylformamide can be synthesized through the reaction of 1-tetradecanamine with formic acid or ethyl formate . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include sulfonated rice husk ash and sulfated zirconia , which promote the formylation of amines under mild conditions .
Chemical Reactions Analysis
Types of Reactions: n-Tetradecylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: 1-Tetradecylamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
n-Tetradecylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of various industrial products, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of n-tetradecylformamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The tetradecyl chain contributes to the compound’s hydrophobic properties, influencing its behavior in biological systems .
Comparison with Similar Compounds
- n-Dodecylformamide
- n-Hexadecylformamide
- n-Octadecylformamide
Comparison: n-Tetradecylformamide is unique due to its specific chain length, which affects its physical and chemical properties. Compared to shorter or longer chain formamides, this compound exhibits distinct solubility, melting point, and reactivity characteristics .
Properties
IUPAC Name |
N-tetradecylformamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h15H,2-14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGZZKOXUZBURB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288344 |
Source
|
Record name | n-tetradecylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-60-0 |
Source
|
Record name | NSC55350 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-tetradecylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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